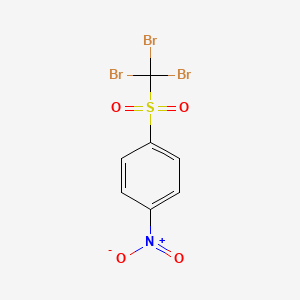![molecular formula C10H11NO2 B14695071 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione CAS No. 25453-34-3](/img/structure/B14695071.png)
3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione is a complex organic compound known for its unique tricyclic structure. This compound belongs to the class of cyclic imides, which are known for their diverse biological activities. The structure of this compound includes a nitrogen atom integrated into a tricyclic framework, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione typically involves the use of the Diels-Alder reaction, a well-known method for producing cyclic imides. One common approach starts with the corresponding anhydride, which undergoes a reaction with hydroxylamine in an aqueous solution . This method is favored for its efficiency and the high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure consistency and purity. The use of automated reactors and precise temperature control are critical to achieving optimal results.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride to add hydrogen atoms to the molecule.
Substitution: Substitution reactions can occur at various positions on the tricyclic framework, often using halogens or other electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, electrophilic reagents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: The compound’s unique structure is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: This compound shares a similar tricyclic structure but includes additional functional groups that confer different properties.
Thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione: These derivatives are known for their antibacterial activity and are structurally related to 3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione.
Uniqueness
What sets this compound apart is its specific tricyclic framework and the presence of a nitrogen atom within the ring system. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
25453-34-3 |
|---|---|
Molekularformel |
C10H11NO2 |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
3-azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione |
InChI |
InChI=1S/C10H11NO2/c12-7-9-3-1-4-10(9,6-2-5-9)8(13)11-7/h1,3H,2,4-6H2,(H,11,12,13) |
InChI-Schlüssel |
XYZYVTWUGCLGBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC23CC=CC2(C1)C(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)
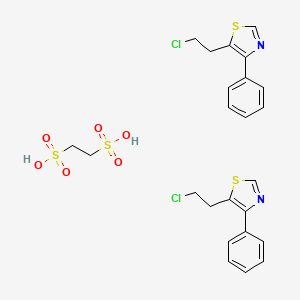
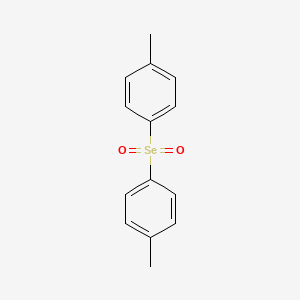
![Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate](/img/structure/B14695010.png)
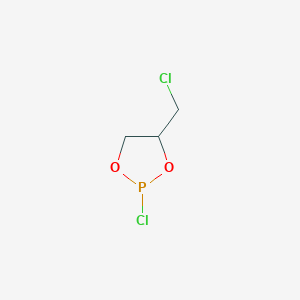

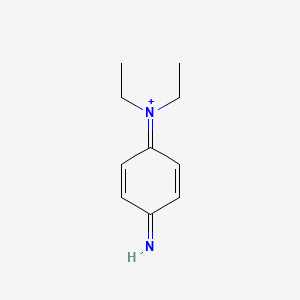
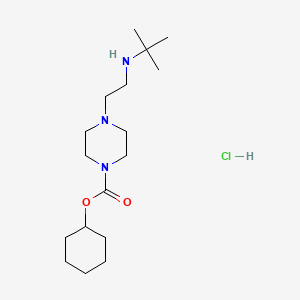
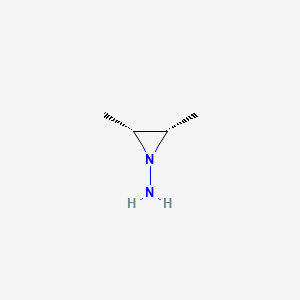
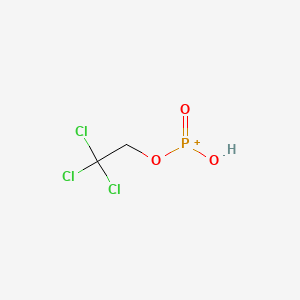
![(4e)-10-Bromo-4-imino-4h-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine](/img/structure/B14695054.png)


